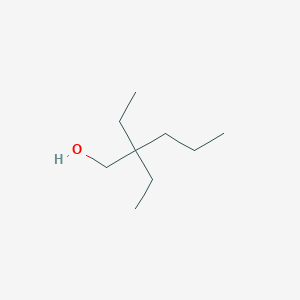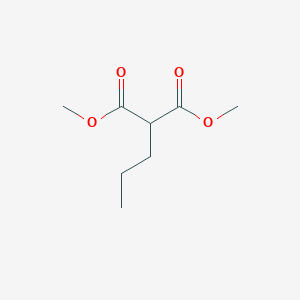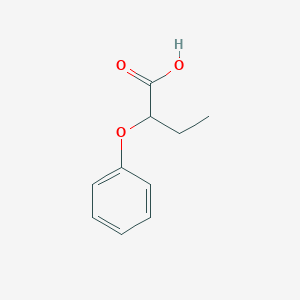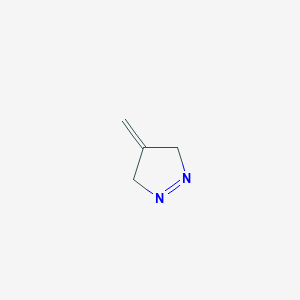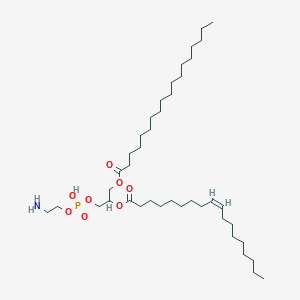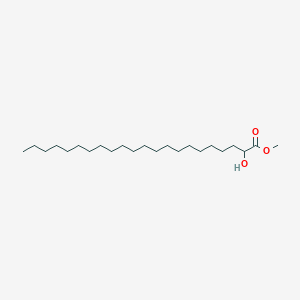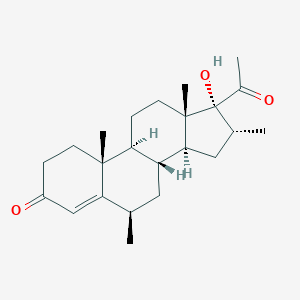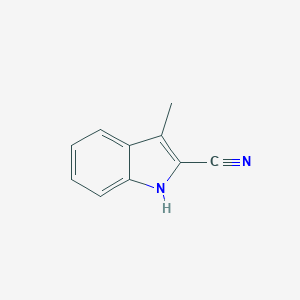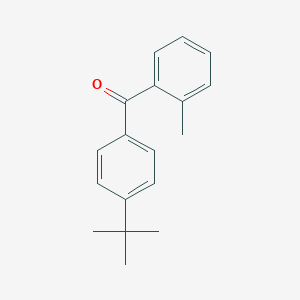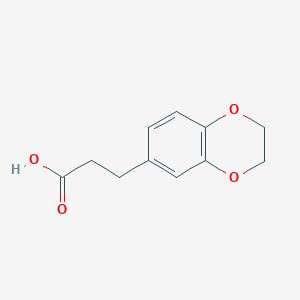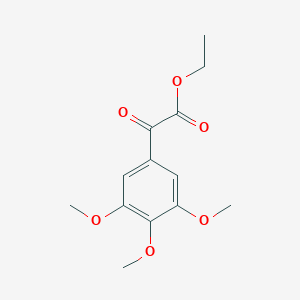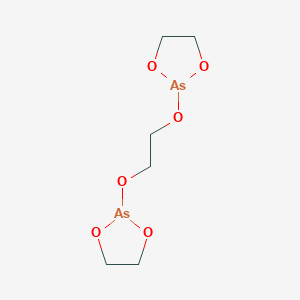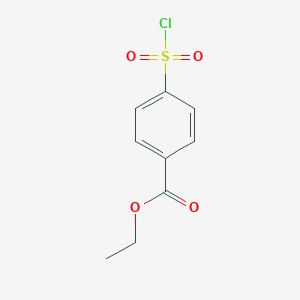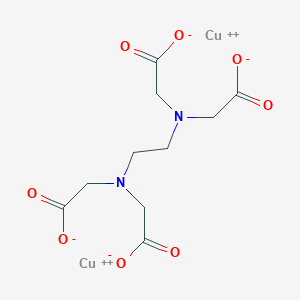
Ethylenediaminetetraacetic acid copper salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediaminetetraacetic acid copper salt (EDTA-Cu) is a chelating agent that is widely used in scientific research. It is a complex of copper ion with EDTA, a polydentate ligand that can bind to metal ions with high affinity. EDTA-Cu has been extensively studied for its ability to sequester copper ions, which makes it useful in a variety of applications, including analytical chemistry, biochemistry, and biotechnology.
作用機序
Ethylenediaminetetraacetic acid copper salt binds to copper ions through its four carboxylic acid groups and two amine groups. The complexation reaction is reversible, and the stability of the complex depends on the pH and concentration of copper ions in the solution. Ethylenediaminetetraacetic acid copper salt can also bind to other metal ions, such as zinc, nickel, and lead, but with lower affinity.
生化学的および生理学的効果
Ethylenediaminetetraacetic acid copper salt has been shown to have both positive and negative effects on biological systems. On one hand, it can inhibit the activity of copper-dependent enzymes, which can lead to oxidative stress and cell damage. On the other hand, it can protect cells from copper toxicity by sequestering excess copper ions and preventing their accumulation in tissues.
実験室実験の利点と制限
Ethylenediaminetetraacetic acid copper salt has several advantages as a chelating agent in lab experiments, including:
1. High affinity for copper ions: Ethylenediaminetetraacetic acid copper salt can effectively remove copper ions from solutions and biological samples.
2. Stability and solubility: Ethylenediaminetetraacetic acid copper salt is stable and soluble in water, which makes it easy to handle and store.
3. Versatility: Ethylenediaminetetraacetic acid copper salt can be used in a variety of applications, from analytical chemistry to biotechnology.
However, there are also some limitations to the use of Ethylenediaminetetraacetic acid copper salt, including:
1. Non-specific binding: Ethylenediaminetetraacetic acid copper salt can bind to other metal ions besides copper, which can interfere with some experiments.
2. pH and temperature sensitivity: The stability of Ethylenediaminetetraacetic acid copper salt complex depends on the pH and temperature of the solution, which can affect the accuracy and reproducibility of some experiments.
3. Toxicity: Ethylenediaminetetraacetic acid copper salt can be toxic to cells at high concentrations, which can limit its use in some biological assays.
将来の方向性
There are several future directions for the research and development of Ethylenediaminetetraacetic acid copper salt, including:
1. Synthesis of modified EDTA ligands: The development of new EDTA ligands with improved selectivity and affinity for copper ions could enhance the performance of Ethylenediaminetetraacetic acid copper salt in various applications.
2. Application in drug delivery: Ethylenediaminetetraacetic acid copper salt could be used as a carrier for drugs that require copper ions for their activity, such as anticancer agents.
3. Development of biosensors: Ethylenediaminetetraacetic acid copper salt could be used as a sensing element in biosensors for the detection of copper ions in environmental and biological samples.
In conclusion, Ethylenediaminetetraacetic acid copper salt is a versatile chelating agent that has been extensively studied for its ability to sequester copper ions. It has many applications in analytical chemistry, biochemistry, and biotechnology, but also has some limitations and potential toxic effects. Further research and development of Ethylenediaminetetraacetic acid copper salt and its derivatives could lead to new and improved applications in various fields.
合成法
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting copper sulfate with EDTA in a basic solution. The reaction produces a blue-colored complex that is soluble in water. The purity and stability of the complex can be improved by adjusting the pH and temperature of the reaction.
科学的研究の応用
Ethylenediaminetetraacetic acid copper salt has been used in various scientific research applications, including:
1. Analytical chemistry: Ethylenediaminetetraacetic acid copper salt is used as a reagent for the determination of copper ions in aqueous solutions. The complex is stable and can be easily quantified using spectrophotometric or colorimetric methods.
2. Biochemistry: Ethylenediaminetetraacetic acid copper salt is used as a metal chelator to study the role of copper ions in biological systems. It has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase and cytochrome c oxidase.
3. Biotechnology: Ethylenediaminetetraacetic acid copper salt is used as a stabilizer for enzymes and proteins that require copper ions for their activity. The complex can protect these biomolecules from degradation and denaturation.
特性
CAS番号 |
12276-01-6 |
|---|---|
製品名 |
Ethylenediaminetetraacetic acid copper salt |
分子式 |
C10H12Cu2N2O8 |
分子量 |
415.3 g/mol |
IUPAC名 |
dicopper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChIキー |
NVFXKYPPSRPHEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
同義語 |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



